2-Amino-2-(4-bromophenyl)ethanol oxalate

Beschreibung

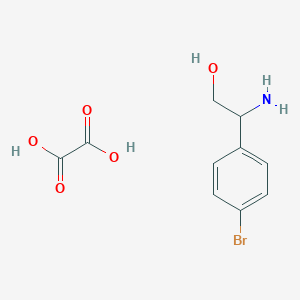

2-Amino-2-(4-bromophenyl)ethanol oxalate (CAS 1177311-18-0) is a biochemical compound characterized by a 4-bromophenyl group attached to an ethanolamine backbone, with oxalic acid as the counterion. Its molecular formula is (C₈H₁₀BrNO)·(C₂H₂O₄), yielding a molecular weight of 306.36 g/mol . This compound is classified under "Highly Purified" biochemicals and is commercially available from suppliers like US Biological Life Sciences in quantities of 100 mg or 250 mg . The oxalate salt enhances stability and modifies solubility compared to its free base or hydrochloride counterparts.

Eigenschaften

IUPAC Name |

2-amino-2-(4-bromophenyl)ethanol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.C2H2O4/c9-7-3-1-6(2-4-7)8(10)5-11;3-1(4)2(5)6/h1-4,8,11H,5,10H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIUPCXLQVGOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)N)Br.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Key Steps

This method employs a chiral 4-phenyl-2-oxazolidinone derivative to induce stereoselectivity during the formation of the amino alcohol backbone. The synthesis proceeds via:

-

Acylation : A brominated aromatic precursor is acylated using pivaloyl chloride at 0–5°C in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Chiral Induction : The chiral auxiliary (4S)-4-phenyl-2-oxazolidinone is introduced to control the stereochemistry at the amino alcohol center.

-

Reduction : Catalytic hydrogenation with Pd/C or Raney Ni reduces intermediate double bonds, yielding the desired amino alcohol.

-

Oxalate Salt Formation : The free base is treated with oxalic acid in methanol to precipitate the oxalate salt.

Optimization Parameters

Yield and Purity

Condensation and Oxalate Formation

Critical Modifications

Performance Metrics

Comparative Analysis of Methods

Advanced Characterization Techniques

Chromatographic Analysis

Spectroscopic Confirmation

-

¹H NMR : Key peaks include δ 7.45–7.60 (4H, aromatic), δ 4.10–4.30 (2H, CH₂OH), and δ 3.80–3.90 (1H, NH₂).

-

IR : Strong absorbance at 1680 cm⁻¹ (oxalate C=O) and 3300 cm⁻¹ (NH/OH stretch).

Industrial-Scale Considerations

Process Intensification

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(4-bromophenyl)ethanol oxalate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(4-bromophenyl)ethanol oxalate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(4-bromophenyl)ethanol oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers: Bromine Substitution

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid (from ): Demonstrates that halogen positioning (e.g., 2,4-dichloro vs. 2,6-dichloro) impacts bioactivity. For example, IC₅₀ values for collagenase inhibition differ by <10% between positional isomers, highlighting the importance of substituent geometry .

Functional Group Variations

- 2-Amino-2-(4-bromophenyl)acetic Acid (CAS 119397-06-7): Molecular Formula: C₈H₈BrNO₂ Molecular Weight: 230.06 g/mol Replacing the ethanol group with acetic acid introduces a carboxylate moiety, significantly altering polarity and hydrogen-bonding capacity .

- 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid Derivatives (from ): Example: 2-(4-Bromophenyl)amino-4-(4-bromophenyl)-4-oxo-butanoic acid (Compound 14):

- Molecular Weight: 427 g/mol , Melting Point: 190°C

- The ketone and carboxylic acid groups confer distinct reactivity compared to the ethanol-oxalate system .

Counterion Effects: Oxalate vs. Hydrochloride

- (S)-2-Amino-2-(4-bromophenyl)ethanol Hydrochloride (CAS 2095773-02-5): Molecular Formula: C₈H₁₁BrClNO Molecular Weight: 252.54 g/mol The hydrochloride salt has higher aqueous solubility than the oxalate due to chloride's smaller ionic radius and stronger hydration. However, oxalate may improve crystallinity and thermal stability .

Physicochemical and Pharmacokinetic Properties

Solubility and Bioavailability

- Log S (Water Solubility): For analogues like (R)-2-Amino-2-(m-tolyl)ethanol (CAS 354153-64-3), Log S = −2.3, indicating moderate solubility. The oxalate derivative likely has lower solubility due to increased molecular weight and ionic interactions .

- TPSA (Topological Polar Surface Area): Ethanol-oxalate derivatives exhibit higher TPSA (>80 Ų) compared to hydrochlorides (~60 Ų), suggesting reduced blood-brain barrier permeability .

Melting Points

Data Tables

Table 1: Key Properties of 2-Amino-2-(4-bromophenyl)ethanol Oxalate and Analogues

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Counterion | Melting Point (°C) |

|---|---|---|---|---|---|---|

| This compound | 1177311-18-0 | (C₈H₁₀BrNO)·(C₂H₂O₄) | 306.36 | Para-bromo | Oxalate | Not reported |

| (S)-2-Amino-2-(4-bromophenyl)ethanol HCl | 2095773-02-5 | C₈H₁₁BrClNO | 252.54 | Para-bromo | Hydrochloride | Not reported |

| 2-Amino-2-(3-bromophenyl)ethanol | 2095772-98-6 | C₈H₁₀BrNO | 216.08 | Meta-bromo | None | Not reported |

| 2-Amino-2-(4-bromophenyl)acetic acid | 119397-06-7 | C₈H₈BrNO₂ | 230.06 | Para-bromo | None | Not reported |

Biologische Aktivität

2-Amino-2-(4-bromophenyl)ethanol oxalate, a compound with the CAS number 1177311-18-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by an amino group and a brominated phenyl ring. The oxalate moiety enhances its solubility and bioavailability. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can alter its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Interaction : The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group may engage in hydrophobic interactions. This dual interaction can modulate enzyme activities and receptor functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Biological Activities

The following sections detail the various biological activities associated with this compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives of phenolic compounds have shown effectiveness against various bacterial strains. The presence of the bromine atom may enhance this activity due to increased lipophilicity.

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 100 µg/mL |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer properties of similar compounds. For instance, derivatives have shown selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.

- Anti-inflammatory Assays : In a model of induced inflammation using lipopolysaccharide (LPS), treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What are the key physicochemical properties of 2-amino-2-(4-bromophenyl)ethanol oxalate, and how do they influence experimental design?

Answer: The compound has a molecular formula of C₁₂H₁₃NO·C₂H₂O₄ (combined molecular weight: 306.36 for the oxalate salt) . Key properties include:

- Solubility : Polar solvents (e.g., ethanol, DMSO) are preferred due to the oxalate counterion’s ionic nature.

- Stability : Hygroscopicity may require anhydrous storage conditions.

- Purity : High-purity grades (>97%) are critical for reproducibility in biological assays.

Q. Methodological Guidance :

Q. What synthetic routes are commonly employed for preparing this compound?

Answer: The compound is synthesized via:

Reductive Amination : Reaction of 4-bromophenylglyoxal with ammonia, followed by reduction using NaBH₄ .

Oxalate Salt Formation : Neutralization of the free base with oxalic acid in ethanol .

Q. Critical Considerations :

- Monitor pH during salt formation to avoid decomposition.

- Characterize intermediates via FT-IR (amide I/II bands) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) .

Q. How can researchers confirm the structural integrity of this compound?

Answer:

- X-ray Crystallography : Resolve bond lengths (C-Br: ~1.89 Å) and torsion angles to confirm stereochemistry .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 306.36 .

- Elemental Analysis : Validate C, H, N, and Br content (±0.3% theoretical) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound?

Answer:

Q. Data Analysis :

Q. How does the oxalate counterion influence the compound’s bioavailability in pharmacological studies?

Answer: The oxalate counterion enhances solubility in polar solvents but may reduce membrane permeability.

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

Answer: The bromophenyl group undergoes SNAr (nucleophilic aromatic substitution) under basic conditions:

Q. How can researchers mitigate decomposition pathways during long-term storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.